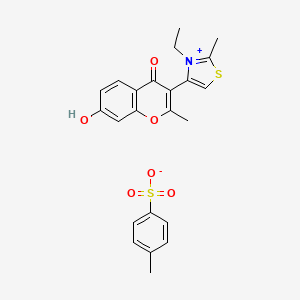

![molecular formula C20H18N2O3 B2392320 N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 514221-94-4](/img/structure/B2392320.png)

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide, also known as AM-630, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Connecticut. Since then, it has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.

Scientific Research Applications

Enzyme Inhibition

One significant area of research focuses on the synthesis and evaluation of benzofuran derivatives as enzyme inhibitors. For instance, the synthesis of benzofuran hydroxamic acids has led to the identification of potent inhibitors of the 5-lipoxygenase enzyme, which plays a crucial role in inflammation and asthma. These inhibitors were designed to exhibit enhanced lipophilicity, leading to increased potency but varied oral activity based on substituent modifications (Ohemeng et al., 1994).

Antitumor Activity

Research into benzofuran derivatives has also extended to their potential antitumor properties. Novel benzofuran-2-carboxamide derivatives have been synthesized and assessed for their neuroprotective and antioxidant activities. These compounds showed considerable promise in protecting against NMDA-induced excitotoxic neuronal cell damage, with specific derivatives exhibiting potent and efficacious neuroprotective actions. This research suggests a potential therapeutic avenue for neurodegenerative diseases (Cho et al., 2015).

Neuroscience Research

The exploration of benzofuran derivatives in neuroscience research highlights their potential in developing treatments for cognitive impairments. Derivatives with specific substitutions have been identified as having significant antiamnestic (anti-amnesia) and antihypoxic (protection against oxygen deprivation) activities, demonstrating their potential as cognitive enhancers (Ono et al., 1995).

Antimicrobial and Antioxidant Studies

Additionally, phenolic esters and amides of benzofuran derivatives have been synthesized and evaluated for their in vitro antioxidant and antibacterial activity. This line of research has led to the identification of compounds with good chelating ability and scavenging activity, as well as those exhibiting potent antibacterial activities against specific pathogens (Shankerrao et al., 2013).

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-24-17-8-4-5-13-11-18(25-19(13)17)20(23)21-10-9-14-12-22-16-7-3-2-6-15(14)16/h2-8,11-12,22H,9-10H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYAHRDLWLLGED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2392238.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2392241.png)

![N-(3,4-dimethoxyphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2392244.png)

![N-(1-cyanocyclobutyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2392245.png)

![1-(4-bromophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392247.png)

![1-{7-Thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}piperidine-4-carboxylic acid](/img/structure/B2392256.png)